molecular formula C10H7NO B070683 3-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 170859-72-0

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No.: B070683
CAS No.: 170859-72-0
M. Wt: 157.17 g/mol
InChI Key: VQBKNKNTCZEENN-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H7NO It features a benzene ring substituted with a hydroxypropynyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyprop-1-ynyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzene derivatives and propargyl alcohol.

    Reaction Conditions: A common method involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield.

Properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKNKNTCZEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403394
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-72-0
Record name 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170859-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-hydroxyprop-1-ynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-iodobenzonitrile (10.0 g), copper(I) iodide (166 mg), triphenylphosphine (572 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (904 mg), propargyl alcohol (2.83 ml), diisopropylethylamine (30.5 ml) and tetrahydrofuran (170 ml) was stirred at room temperature for 23 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5-67:33) to give the object product (5.59 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
166 mg
Type
catalyst
Reaction Step One
Quantity
904 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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